6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Description
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a benzothiazine derivative characterized by a bicyclic core structure with a sulfone group (2,2-dioxide) at the thiazine ring. Key substituents include a fluorine atom at position 6, a hydroxyl group at position 4, and a methyl group at position 1. These functional groups influence its electronic, steric, and hydrogen-bonding properties, making it a candidate for pharmacological applications. The compound’s synthesis likely involves cyclization and halogenation steps, as seen in related benzothiazine derivatives (e.g., compound 7 in ).
Properties
IUPAC Name |
6-fluoro-1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4,9,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWBKJAXLSHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a KATP channel activator, influencing the activity of pancreatic endocrine tissue and vascular smooth muscle tissue. The compound’s interaction with these channels can modulate insulin release and vascular tone, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a KATP channel activator can lead to changes in insulin secretion in pancreatic cells and affect vascular smooth muscle cell contraction. These cellular effects underscore the compound’s potential in treating conditions like diabetes and hypertension.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition depending on the cellular context. This binding can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function. The compound’s ability to modulate these molecular pathways makes it a promising candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in the modulation of insulin release and vascular tone.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates KATP channel activity, leading to beneficial effects on insulin secretion and vascular function. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and gene expression. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and degradation. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, further underscoring its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its biological activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall therapeutic efficacy.
Biological Activity
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a heterocyclic compound that belongs to the benzothiazine class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The presence of a fluorine atom and hydroxyl group contributes to its unique properties, which may enhance its efficacy in various biological contexts.
The molecular formula of this compound is C11H14FNO3S. It features a distinctive structure characterized by a benzothiazine ring system with a hydroxyl and a fluorine substituent, which increases lipophilicity and metabolic stability compared to its non-fluorinated counterparts.
| Property | Description |
|---|---|
| Molecular Formula | C11H14FNO3S |
| IUPAC Name | This compound |
| CAS Number | 2098097-49-3 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One common method includes reacting 2-aminobenzenesulfonamide with a suitable fluorinated ketone in the presence of a base. Reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.
Anticancer Properties
Research indicates that compounds within the benzothiazine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The cytotoxic effects are often measured using IC50 values, with lower values indicating higher potency. Preliminary findings suggest that derivatives similar to this compound may exhibit comparable or enhanced cytotoxicity against non-small cell lung cancer cells (A549) and other tumor types .
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. For example, it has been suggested that the compound could block T-type calcium channels (Ca v3.2), which play a crucial role in cellular signaling related to pain and cancer progression. In one study, derivatives demonstrated over 90% inhibition of Ca v3.2 currents at concentrations as low as 10 μM .
Inflammatory Pain Relief
Additionally, some derivatives have shown promise in alleviating inflammatory pain through similar mechanisms involving calcium channel blockade. This dual action—anticancer and analgesic—highlights the therapeutic potential of this compound .
Case Studies
Several case studies have investigated the biological effects of benzothiazine derivatives:
- Study on Cytotoxicity : A derivative similar to the target compound exhibited an IC50 value of approximately 5.9 μM against A549 cells, suggesting strong cytotoxic potential comparable to established anticancer agents .
- Calcium Channel Blockade : In vitro studies demonstrated that certain derivatives significantly inhibited Ca v3.2 currents, with implications for both cancer treatment and pain management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Substituent Positions
- Fluorine vs. Fluorine’s smaller size may reduce steric hindrance in binding pockets.
- Hydroxyl Position : The 4-OH group in the target differs from the 7-OH in ’s precursor. Positional changes alter hydrogen-bonding networks, as seen in MAO inhibitors where hydroxyls interact with Tyr69/Ala68.
- Hydrazone vs. Simple Substituents: Hydrazone-linked groups (e.g., in 9e) introduce planar, conjugated systems that enhance π-π interactions with aromatic residues (e.g., Tyr444), unlike the target’s non-conjugated hydroxyl.
Table 2: Comparative Binding Interactions
- MAO Inhibition : Compound 9e’s MAO-A inhibition (IC50 = 0.04 μM) is attributed to its chloro-thiophene and hydrazone groups, which engage in halogen-π and π-π interactions. The target’s 6-F and 4-OH may mimic these effects but require empirical validation.
- Sulfone Role : The 2,2-dioxide moiety is critical across analogs, forming conserved H-bonds with Tyr69/Ala68 in MAO-A.
Preparation Methods
Starting Materials and Initial Cyclization
Starting from substituted anthranilic acid derivatives or methyl anthranilate : The synthesis often begins with methyl anthranilate or 2-aminobenzoic acid derivatives, which undergo sulfonylation using methane sulfonyl chloride to introduce the sulfonyl group necessary for subsequent ring closure.
N-alkylation : The nitrogen atom is methylated using alkylating agents such as methyl iodide or ethyl iodide under basic conditions to yield N-methyl derivatives.
Cyclization : Cyclization to form the benzothiazine ring is achieved by treatment with strong bases (e.g., sodium hydride) or under reflux conditions, leading to the formation of 1,2-benzothiazine 2,2-dioxides.
Oxidation to Dioxide
- The sulfur atom in the thiazine ring is oxidized to the sulfone (2,2-dioxide) using oxidizing agents such as ferric chloride or other suitable oxidants under mild conditions to preserve the integrity of other functional groups.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Solvent-Free and Green Chemistry Approaches
- Recent advances include solvent-free conditions and use of ionic liquids or nanoparticles as catalysts to enhance reaction rates and selectivity while minimizing environmental impact.
Representative Synthetic Scheme (Summary)
Detailed Research Findings
Yields and Purity : Microwave-assisted methods provide yields often exceeding 70%, with high purity confirmed by thin layer chromatography (TLC), elemental analysis, and spectroscopic techniques such as proton NMR and infrared spectroscopy.
Characterization : The compounds are characterized by FT-IR, 1H and 13C NMR, and in some cases, single crystal X-ray diffraction to confirm stereochemistry and molecular structure.
Reaction Monitoring and Purification : TLC is used to monitor reaction progress, and final products are purified by column chromatography using mixtures of n-hexane and ethyl acetate in volumetric ratios typically around 3:1.
Mechanistic Insights : Base-induced rearrangements using potassium tert-butoxide (t-BuOK) have been reported to facilitate ring transformations, offering alternative routes to benzothiazine dioxides with different substitution patterns.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl anthranilate, substituted anthranilic acids |
| Key reagents | Methane sulfonyl chloride, methyl iodide, sodium hydride, ferric chloride, t-BuOK |
| Reaction conditions | Reflux in methanol or ethanol, microwave irradiation, solvent-free conditions |
| Catalysts | Base catalysts (KOH, piperidine), palladium catalysts (in some cases) |
| Purification methods | Silica gel chromatography (n-hexane/ethyl acetate 3:1) |
| Characterization techniques | TLC, FT-IR, 1H/13C NMR, elemental analysis, X-ray crystallography |
| Yields | Typically 60-80% depending on method and substitutions |
| Reaction times | 20-120 minutes (reflux), minutes under microwave irradiation |
Q & A
Basic Question: How can researchers optimize the synthesis of 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, hydrazine-based coupling reactions (analogous to methods in ) can be adapted using factorial design principles ( ) to identify critical variables. Intermediate purification via column chromatography (as referenced in ) ensures high yields. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ( ) confirms intermediate formation and purity.
Advanced Question: What computational approaches are recommended to predict structure-property relationships for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) and predict reactivity. Molecular docking simulations may elucidate potential biological interactions, leveraging structural data from analogs like 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine ( ). SMILES and InChI descriptors ( ) enable cheminformatics analysis for solubility and bioavailability predictions.
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Resolve stereochemistry and confirm substituent positions via and spectra. Overlapping signals (e.g., in aromatic regions) require 2D techniques like COSY or HSQC ( ).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF ( ).
Advanced Question: How can contradictions in spectral data (e.g., unresolved NMR peaks) be resolved?
Methodological Answer:
Use dynamic NMR experiments at variable temperatures to distinguish between conformational exchange and signal overlap. For crystalline samples, X-ray diffraction provides definitive structural assignments (). Comparative analysis with structurally related compounds (e.g., 6-bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene] derivatives in ) can clarify ambiguous peaks.
Basic Question: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates ( ).
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines.
- Binding Studies : Surface plasmon resonance (SPR) quantifies ligand-receptor interactions ( ).
Advanced Question: How can isotopic labeling elucidate degradation mechanisms under physiological conditions?
Methodological Answer:
Incorporate or isotopes into the methyl or fluorine groups. Track degradation pathways via LC-MS/MS and isotope ratio mass spectrometry (IRMS). Compare hydrolytic stability with analogs like 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine ().
Basic Question: What purification strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Solvent Recrystallization : Optimize solvent polarity using Hansen solubility parameters.
- Flash Chromatography : Gradient elution with ethyl acetate/hexane mixtures ().
- Solid-Phase Extraction (SPE) : Remove acidic/basic impurities using ion-exchange resins.
Advanced Question: How can stability studies under accelerated conditions inform formulation design?
Methodological Answer:
Conduct stress testing at elevated temperatures (40–60°C) and humidity (75% RH). Monitor degradation via HPLC-UV and identify degradants using high-resolution MS. Compare stability profiles with structurally similar benzothiadiazine derivatives ( ).
Basic Question: How should researchers select a theoretical framework for studying this compound?
Methodological Answer:
Align with established theories in medicinal chemistry (e.g., structure-activity relationships) or supramolecular chemistry (e.g., host-guest interactions). Reference frameworks from analogs like 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido derivatives ( ) and integrate computational models ().
Advanced Question: How can bibliometric analysis address contradictions in published data?
Methodological Answer:
Perform a systematic review of peer-reviewed studies (excluding unreliable sources like ). Use tools like VOSviewer to map citation networks and identify methodological outliers. Cross-reference spectral data with the Canadian Research and Development Classification (CRDC) guidelines () to ensure reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
